Gambogoic acid B

Description

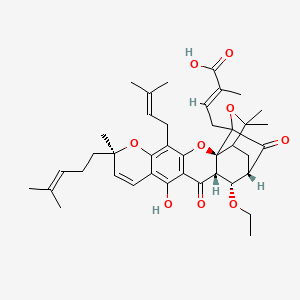

Gambogoic Acid B (C₃₉H₄₈O₈) is a polyprenylated xanthone derivative isolated from the resin of Garcinia hanburyi, a plant traditionally used in Chinese medicine. Structurally, it belongs to the caged xanthone family, characterized by a tricyclic core with a unique "caged" prenyl group and α,β-unsaturated carbonyl moieties critical for its bioactivity . This compound is identified as a product of nucleophilic addition to the C10 olefinic bond of gambogic acid (GA) under methanol storage conditions, leading to a saturated C9–C10 bond and reduced electrophilicity . It exhibits cytotoxic activity against cancer cell lines, including A549 (IC₅₀ = 1.60 μM), HCT116 (IC₅₀ = 6.88 μM), and MDA-MB-231 (IC₅₀ = 0.87 μM) .

Properties

Molecular Formula |

C40H50O9 |

|---|---|

Molecular Weight |

674.8 g/mol |

IUPAC Name |

(E)-4-[(2S,8R,15S,16S,17S)-16-ethoxy-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C40H50O9/c1-10-46-34-26-20-27-37(7,8)49-39(35(26)43,19-15-23(6)36(44)45)40(27)29(34)31(42)28-30(41)24-16-18-38(9,17-11-12-21(2)3)47-32(24)25(33(28)48-40)14-13-22(4)5/h12-13,15-16,18,26-27,29,34,41H,10-11,14,17,19-20H2,1-9H3,(H,44,45)/b23-15+/t26-,27?,29-,34-,38+,39?,40-/m0/s1 |

InChI Key |

WMAGOAMNTBBBCL-BOYNXPDDSA-N |

Isomeric SMILES |

CCO[C@H]1[C@@H]2CC3[C@]4([C@H]1C(=O)C5=C(O4)C(=C6C(=C5O)C=C[C@@](O6)(C)CCC=C(C)C)CC=C(C)C)C(C2=O)(OC3(C)C)C/C=C(\C)/C(=O)O |

Canonical SMILES |

CCOC1C2CC3C(OC(C2=O)(C34C1C(=O)C5=C(O4)C(=C6C(=C5O)C=CC(O6)(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C(=O)O)(C)C |

Origin of Product |

United States |

Preparation Methods

Initial Extraction

- Gamboge resin (typically 100 grams) is stirred with methanol (approximately 300 milliliters) for around 10 minutes to extract organic components, including gambogic acid B and related compounds.

- The mixture is then filtered under reduced pressure to separate insoluble materials.

- The filtrate is concentrated under reduced pressure at room temperature to yield a solid crude extract, often referred to as crude gambogic acid B.

Composition of Crude Extract

Solvent Selection

- Methanol is the most effective solvent for extraction compared to alternatives such as acetone, acetonitrile, diethyl ether, and dichloromethane, which are less efficient and may cause swelling of the resin, impeding filtration.

Purification Process

Crystallization as Pyridinium Salt

- The crude extract is dissolved in a mixture of pyridine and water (optimal ratio approximately 85:15 by volume) at 60°C to form the pyridinium salt of gambogic acid B.

- Slow cooling to room temperature induces crystallization of the pyridinium salt.

- This step enriches the gambogic acid B content to approximately 76%, with 18% epi-gambogic acid B and 6% other compounds.

Recrystallization

Acidification and Isolation of Free Gambogic Acid B

- The pyridinium salt crystals are acidified to liberate free gambogic acid B.

- The acidification is followed by extraction and concentration steps to yield pure gambogic acid B with diastereomeric purity exceeding 97% (diastereomeric excess at C2 >94%).

Epimerization Phenomenon and Stability

- Gambogic acid B undergoes epimerization at the C2 stereocenter, producing epi-gambogic acid B, a common contaminant in commercial samples.

- The epimerization proceeds via an ortho-quinone methide intermediate, which can be influenced by temperature and solvent conditions.

- Studies show that methylation of certain phenol groups in gambogic acid B slows epimerization, suggesting potential stabilization strategies.

- Despite epimerization, the biological activity, particularly cytotoxicity against cancer cells, remains largely unaffected.

Summary of Preparation Workflow

| Step Number | Process Description | Key Details and Conditions | Outcome/Purity |

|---|---|---|---|

| 1 | Extraction with Methanol | Stir gamboge resin with methanol (10 min), filtration | Crude extract (~30% gambogic acid B) |

| 2 | Crystallization as Pyridinium Salt | Dissolve crude in pyridine/water (85:15), heat to 60°C, cool | Enriched salt (~76% gambogic acid B) |

| 3 | Recrystallization | Repeat crystallization under same conditions | Increased purity, but epimer presence |

| 4 | Acidification and Isolation of Free Gambogic Acid B | Acidify pyridinium salt, extract, concentrate | Pure gambogic acid B (>97% purity) |

Research Discoveries and Analytical Techniques

- Thin-layer chromatography (TLC) and 1H NMR spectroscopy are critical for monitoring the purity and composition during isolation and epimerization studies.

- The pyridinium salt crystallization method is a reproducible approach validated across gamboge resins from multiple suppliers, indicating robustness and general applicability.

- Mechanistic insights into epimerization contribute to understanding chemical stability and guide handling and storage conditions.

- Biological assays confirm that both gambogic acid B and its epimer retain cytotoxic activity, supporting the pharmacological relevance of the isolated compound.

Chemical Reactions Analysis

Types of Reactions

Gambogoic acid B undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

Scientific Research Applications

Gambogic acid (GA) is a caged xanthone compound derived from the gamboge resin of the Garcinia hanburyi tree, demonstrating significant biological and clinical benefits against various cancers . Research indicates that GA exhibits anti-cancer, anti-metastasis, anti-angiogenesis, and chemo/radiation sensitizer activities . While approved by the Chinese Food and Drug Administration for Phase II clinical trials in solid tumor therapy, its clinical application faces challenges due to limited availability, stability, and suboptimal pharmacokinetics .

Scientific Research Applications

Anti-Cancer Properties: GA has shown promise as an anti-cancer agent . It inhibits cancer cell growth, invasion, and metastasis in various cell-based assays . Studies have demonstrated its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells .

Specific Cancer Types:

- Breast Cancer: GA inhibits the growth of human breast cancer cells by increasing p53 levels and reducing bcl-2 levels, promoting apoptosis . It disrupts the intracellular microtubular cytoskeleton and induces microtubule depolymerization in MCF-7 cells .

- Chronic Myelogenous Leukemia (CML): GA induces apoptosis and inhibits cell proliferation in CML cells, including those resistant to imatinib, a common leukemia drug . It inhibits the growth of imatinib-resistant Bcr-Abl-T315I xenografts in mice . GA-induced proteasome inhibition is required for caspase activation, leading to Bcr-Abl downregulation and apoptotic cell death .

- Diffuse Large B-Cell Lymphoma (DLBCL): GA induces growth inhibition and apoptosis in both GCB- and ABC-DLBCL cells in vitro and in vivo, associated with proteasome malfunction .

- Endometrial Cancer: Network pharmacology analysis and experimental pharmacology study explore the mechanism of gambogic acid against endometrial cancer .

- Bladder Cancer: Gambogic acid exhibits anti-proliferative and pro-apoptotic effects on bladder cancer cells .

Mechanism of Action: GA's anti-cancer activity involves multiple mechanisms:

- Apoptosis Induction: GA activates the caspase pathway, leading to apoptosis in cancer cells .

- Proteasome Inhibition: GA inhibits the proteasome, a protein complex involved in protein degradation, which is crucial for cancer cell survival .

- HSP90 Inhibition: GA inhibits heat-shock protein 90 (HSP90), a chaperone protein that supports the growth and survival of cancer cells .

- Microtubule Disruption: GA disrupts the microtubular cytoskeleton, affecting cell division and growth .

Overcoming Drug Resistance: GA can enhance the sensitivity of cancer cells to other anti-cancer drugs . It may overcome resistance to imatinib in CML therapy by enhancing Bcr-Abl downregulation .

Cell-Penetrating Peptides: Cell-penetrating peptides (CPPs) like TAT can be conjugated to GA to improve its cell-penetrating ability and enhance its anti-tumor effect .

Mechanism of Action

Gambogoic acid B exerts its effects through several mechanisms:

Anticancer Activity: It induces apoptosis in cancer cells by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway and activating the PI3K/Akt pathway

Antimicrobial Activity: It inhibits bacterial cell wall synthesis by targeting undecaprenyl diphosphate synthase.

Metabolic Regulation: It suppresses the pentose phosphate pathway by inhibiting 6-phosphogluconate dehydrogenase.

Comparison with Similar Compounds

Gambogic Acid (GA)

- Structure : Contains an α,β-unsaturated carbonyl group at C9–C10, making it a potent electrophile.

- Bioactivity: Demonstrates superior cytotoxicity (e.g., IC₅₀ = 0.17 μM against HL-60 leukemia cells) compared to Gambogoic Acid B (IC₅₀ = 0.83 μM) due to its reactive enone system .

- Stability: GA is less stable in methanol, undergoing nucleophilic addition to form this compound .

Epigambogic Acid

Gambogenic Acid

Gambogoic Acid A

- Structure : Differs from this compound by a methyl (CH₃) vs. ethyl (CH₂CH₃) substituent at the R position .

Impact of Functional Groups on Activity

- C9–C10 Enone System: Saturation of this moiety (as in this compound) reduces electrophilic reactivity, leading to a 5–10× decrease in cytotoxicity compared to GA and epigambogic acid .

- Hydroxyl Groups : Epimerization at C-2 (e.g., epigambogic acid) minimally affects activity, while hydroxylation at C-18 or C-19 (e.g., 18-hydroxyepigambogic acid) maintains potency .

- Prenyl Modifications : Opening the caged pyran ring (e.g., deoxygambogenin) reduces activity, emphasizing the necessity of the intact caged structure .

Comparative Cytotoxicity Data

Mechanistic Insights and Pharmacological Implications

- Electrophilic Reactivity : GA’s α,β-unsaturated carbonyl group covalently modifies cellular targets (e.g., IκB-kinase-β, transferrin receptor-1), disrupting NF-κB signaling and iron metabolism in cancer cells . This compound’s saturated C9–C10 bond diminishes this reactivity, explaining its weaker activity .

- Thiol Proteostasis Disruption : GA induces paraptosis via thiol-mediated oxidative stress, while this compound fails to trigger similar vacuolization-associated cell death .

- Steric Effects : Ethyl substitution in this compound may hinder target binding compared to GA’s smaller methyl groups .

Q & A

Q. What standardized assays are recommended for evaluating Gambogic Acid B’s cytotoxicity in cancer cell lines?

Gambogic Acid B’s cytotoxicity is typically assessed via MTT or CCK-8 assays, which measure mitochondrial activity in viable cells. For reproducibility, ensure cell lines (e.g., A549, HCT116, MDA-MB-231) are cultured under standardized conditions (e.g., 37°C, 5% CO₂) and treated with Gambogic Acid B at varying concentrations (e.g., 0.1–10 μM) for 24–72 hours. IC₅₀ values should be calculated using nonlinear regression models . Dose-response curves must account for solvent controls (e.g., DMSO) to rule out artifacts .

Q. How can apoptosis induction by Gambogic Acid B be validated experimentally?

Apoptosis can be confirmed via annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic populations. Complementary methods include caspase-3/7 activity assays and Western blotting for pro-apoptotic markers (e.g., Bax, cleaved PARP). For mechanistic depth, pair these with mitochondrial membrane potential assays (JC-1 dye) to assess intrinsic apoptosis pathways .

Q. What are the critical controls for in vitro studies on Gambogic Acid B?

Essential controls include:

- Solvent controls : DMSO concentrations ≤0.1% to exclude solvent toxicity.

- Positive controls : Known cytotoxic agents (e.g., cisplatin) to validate assay sensitivity.

- Negative controls : Untreated cells to establish baseline viability.

- Replicate experiments : ≥3 biological replicates to ensure statistical power .

Advanced Research Questions

Q. How can researchers resolve contradictions in Gambogic Acid B’s IC₅₀ values across studies?

Discrepancies in IC₅₀ values (e.g., 0.87 μM in MDA-MB-231 vs. 6.88 μM in HCT116) may arise from cell line heterogeneity, assay protocols, or compound purity. Mitigate this by:

- Standardizing protocols : Use identical cell passage numbers, serum concentrations, and treatment durations.

- Validating compound purity : HPLC or LC-MS to confirm Gambogic Acid B’s structural integrity (>95% purity).

- Cross-referencing data : Compare results with published benchmarks (e.g., Han et al., 2005) .

Q. What experimental designs are optimal for studying Gambogic Acid B’s impact on thiol proteostasis?

To investigate thiol proteostasis disruption (a mechanism linked to vacuolization-associated cell death):

- Thiol quantification : Use Ellman’s assay or monobromobimane staining to measure total cellular thiols.

- Redox-sensitive probes : Genetically encoded biosensors (e.g., roGFP) to monitor real-time glutathione dynamics.

- Proteomic profiling : TMT or SILAC-based mass spectrometry to identify oxidized protein targets (e.g., peroxiredoxins, thioredoxin) .

Q. How can researchers optimize Gambogic Acid B’s bioavailability in preclinical models?

Bioavailability challenges (e.g., poor solubility, rapid clearance) require advanced delivery systems:

- Nanoformulations : Polymeric nanoparticles (PLGA) or liposomes to enhance solubility and tumor targeting.

- Pharmacokinetic studies : Monitor plasma half-life via HPLC in rodent models after intravenous vs. oral administration.

- Combinatorial approaches : Pair Gambogic Acid B with P-glycoprotein inhibitors to counteract efflux-mediated resistance .

Methodological Guidance for Data Analysis

Q. What statistical methods are appropriate for analyzing Gambogic Acid B’s dose-response data?

- Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- Error propagation : Include SEM for triplicate experiments and apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Power analysis : Use G*Power to determine sample sizes ensuring ≥80% power (α=0.05) .

Q. How should researchers address variability in Gambogic Acid B’s effects across cancer subtypes?

Stratify analyses by molecular subtypes (e.g., HER2+ vs. triple-negative breast cancer) using RNA-seq or immunohistochemistry. Employ multivariate regression to adjust for confounders like proliferation rates or baseline oxidative stress .

Integration with Broader Research Context

Q. What strategies can reconcile Gambogic Acid B’s pro-apoptotic effects with its reported drug resistance mechanisms?

Resistance may arise from NRF2-mediated antioxidant upregulation or efflux pumps. Investigate via:

Q. How can Gambogic Acid B’s nano-delivery systems be rigorously evaluated for clinical translation?

Assess:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.